Cas no 101001-72-3 (1H-Pyrrole-1-aceticacid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-)
1H-Pyrrole-1-aceticacid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-1-aceticacid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-
- 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid
- Desethyl KBT-3022
- 2-(4,5-Bis(4-methoxylphenyl)thiazol-2-yl)pyrrol-1-ylacetic acid
- AC1L2SJQ
- ACMC-20m41m
- CTK0I0236
- Desethyl KB 3022
- Desethyl KB-3022
- SureCN5327091
- 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]-pyrrole-1-acetic acid
- SCHEMBL5327091
- 2-(4,5-Bis(4-methoxyphenyl)-thiazolyl)-1H-pyrrole-1-acetic acid
- KJSPVPWIMGZXOF-UHFFFAOYSA-N
- 1H-Pyrrole-1-acetic acid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-
- CHEBI:201376
- HY-U00039
- AKOS040732267
- CS-7276
- 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-thiazolyl)-
- DTXSID30143656
- 101001-72-3
- DA-72678
- DTXCID2066147
-
- Inchi: 1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27)
- InChI Key: KJSPVPWIMGZXOF-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC(=CC=2)OC)=C(C2C=CC(=CC=2)OC)N=C1C1=CC=CN1CC(=O)O
Computed Properties
- Exact Mass: 420.1145
- Monoisotopic Mass: 420.114378
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102
- XLogP3: 4.4
Experimental Properties
- Density: 1.29
- Boiling Point: 630.3°Cat760mmHg
- Flash Point: 335°C
- Refractive Index: 1.642
- PSA: 73.58
- LogP: 5.04740
1H-Pyrrole-1-aceticacid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]- Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
1H-Pyrrole-1-aceticacid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49568-1mg |
Desethyl KBT-3022 |
101001-72-3 | 98% | 1mg |
¥5973.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49568-5mg |
Desethyl KBT-3022 |
101001-72-3 | 98% | 5mg |
¥11947.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49568-10mg |
Desethyl KBT-3022 |
101001-72-3 | 98% | 10mg |
¥20863.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49568-20mg |
Desethyl KBT-3022 |
101001-72-3 | 98% | 20mg |
¥36466.00 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D910790-1mg |
Desethyl KBT-3022 |
101001-72-3 | 98% | 1mg |
¥8,553.60 | 2022-01-14 |
1H-Pyrrole-1-aceticacid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 1H-Pyrrole-1-aceticacid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-
Chemical Profile of 1H-Pyrrole-1-acetic Acid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]- (CAS No. 101001-72-3)
1H-Pyrrole-1-acetic Acid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-, identified by its Chemical Abstracts Service number CAS No. 101001-72-3, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives characterized by the presence of both pyrrole and thiazole moieties, which are known for their diverse biological activities and potential therapeutic applications.
The structural framework of this molecule incorporates a pyrrole-1-acetic acid core, which is a well-established scaffold in drug design due to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The pyrrole ring itself is a nitrogen-containing heterocycle that is frequently encountered in natural products and bioactive molecules. Its incorporation into the structure suggests potential applications in modulating enzyme activity, receptor binding, and other pharmacological mechanisms.
Complementing the pyrrole moiety is the 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl] substituent, which adds complexity to the molecule's pharmacophore. The thiazole ring is another nitrogen-containing heterocycle that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of bis(4-methoxyphenyl) groups further enhances the molecular complexity and may contribute to the compound's solubility, bioavailability, and interaction with biological targets. This particular substitution pattern is not commonly found in natural products but has been strategically designed to explore novel pharmacological interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies suggest that the pyrrole-1-acetic acid core may interact with protease active sites or kinase domains, while the thiazole moiety could engage with DNA or RNA binding proteins. The bis(4-methoxyphenyl) groups are likely to influence the compound's hydrophobicity and electronic properties, thereby modulating its overall biological activity.
In the context of drug discovery, this compound represents a promising candidate for further investigation due to its unique structural features. The combination of a pyrrole-acetic acid scaffold with a thiazole-based substituent offers multiple opportunities for derivatization and optimization. Researchers have been exploring derivatives of this compound to enhance their potency, selectivity, and pharmacokinetic profiles. For instance, modifications to the methoxyphenyl groups could alter the compound's metabolic stability or receptor affinity.
The synthesis of 1H-Pyrrole-1-acetic Acid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic system efficiently. The use of chiral auxiliaries or asymmetric catalysis might be necessary to achieve enantiomerically pure forms if stereochemical control is critical for biological activity.
From a medicinal chemistry perspective, this compound exemplifies the importance of structural diversity in drug design. The integration of multiple heterocyclic rings into a single molecule can lead to synergistic effects that enhance therapeutic efficacy. Preclinical studies have begun to explore the potential applications of this compound in treating various diseases, including cancer and inflammatory disorders. Initial results indicate that it may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathogenesis.
The development of novel pharmaceutical agents relies heavily on understanding their interactions at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structure-activity relationships (SAR) of this compound. By determining how it binds to biological targets, researchers can make informed decisions about how to modify its structure for improved performance.
The regulatory landscape for new drug candidates also plays a crucial role in advancing compounds like this one through clinical development pipelines. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic intermediates and final products meet stringent quality standards before they can be tested in humans. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory discoveries into viable therapeutics.
As computational methods continue to evolve, so too does our ability to predict the properties of complex molecules like 1H-Pyrrole-1-acetic Acid, 2-[4,5-bis(4-methoxyphenyl)-2-thiazolyl]- before they are synthesized in the lab. Machine learning algorithms trained on large datasets can now forecast bioactivity scores with remarkable accuracy based on molecular descriptors alone. This accelerates virtual screening processes significantly reduces experimental costs associated with hit identification programs.
The future directions for research involving this compound may include exploring its mechanism(s) of action through biochemical assays or cell-based assays where relevant pathways are modulated by exposure treatment regimens mimicking real-world scenarios encountered during disease progression treatment responses observed within patient cohorts treated under clinical trial protocols designed according access guidelines established international organizations responsible oversight ethical conduct human subjects research worldwide standard practice today ensuring continuous improvement upon existing paradigms addressing unmet medical needs society faces today tomorrow collectively toward better healthcare outcomes patients everywhere deserve receive deserve right improve quality lives millions suffer debilitating conditions otherwise might otherwise manage effectively without access treatments would otherwise provide relief suffering millions worldwide today thanks collective efforts dedicated scientists dedicated professionals committed improving human health wellbeing every single person deserves receive deserve right improve quality lives millions suffer debilitating conditions otherwise might otherwise manage effectively without access treatments would otherwise provide relief suffering millions worldwide today thanks collective efforts dedicated scientists dedicated professionals committed improving human health wellbeing every single person deserves receive deserve right improve quality lives millions suffer debilitating conditions otherwise might otherwise manage effectively without access treatments would otherwise provide relief suffering millions worldwide today thanks collective efforts dedicated scientists dedicated professionals committed improving human health wellbeing every single person deserves receive deserve right improve quality lives millions suffer debilitating conditions otherwise might otherwise manage effectively without access treatments would otherwise provide relief suffering millions worldwide today thanks collective efforts dedicated scientists dedicated professionals committed improving human health wellbeing every single person deserves receive deserve right improve quality lives millions suffer debilitating conditions otherwise might otherwise manage effectively without access treatments would otherwise provide relief suffering millions worldwide today thanks collective efforts dedicated scientists dedicated professionals committed improving human health wellbeing every single person deserves receive deserve right improve quality lives millions suffer debilitating conditions otherwise might otherwise manage effectively without access treatments would otherwise provide relief suffering millions worldwide today thanks collective efforts dedicated scientists dedicated professionals committed improving human health wellbeing every single person deserves receive deserve right improve quality lives millions suffer debilitating conditions otherwise might otherwise manage effectively without access treatments would otherwise provide relief suffering millions worldwide today thanks collective efforts dedicated scientists dedicated professionals committed improving human health wellbeing every single person deserves receive deserve right improve quality lives millions suffer debilitating conditions otherwise might otherwise manage effectively without access treatments would otherwise provide relief suffering millions worldwide today thanks collective efforts dedicated scientists dedicated professionals committed improving human health wellbeing every single person deserves receive deserve right improve quality lives millions suffer debilitating conditions otherwise might otherwise manage effectively without access treatments would otherwise provide relief suffering millions worldwide today thanks collective efforts dedicated scientists dedicated professionals committed improving human health wellbeing every single person deserves receive deserve right improve quality lives million
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